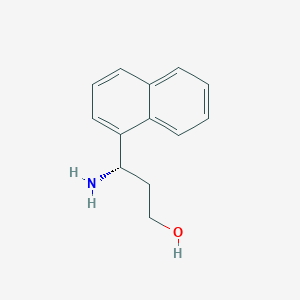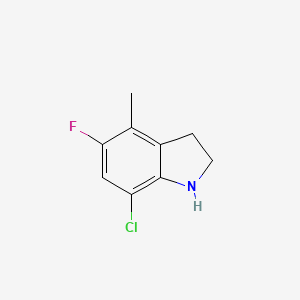
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant heterocyclic compounds found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired product and production scale .
化学反応の分析
Types of Reactions
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes .
科学的研究の応用
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may bind to receptors or enzymes, altering their activity and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 5-fluoro-2,3-dihydro-1H-indole
- 7-chloro-2,3-dihydro-1H-indole
- 4-methyl-2,3-dihydro-1H-indole
Uniqueness
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with a methyl group, can enhance its stability and interaction with biological targets compared to other indole derivatives .
特性
分子式 |
C9H9ClFN |
|---|---|
分子量 |
185.62 g/mol |
IUPAC名 |
7-chloro-5-fluoro-4-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9ClFN/c1-5-6-2-3-12-9(6)7(10)4-8(5)11/h4,12H,2-3H2,1H3 |
InChIキー |
LASBSVRRMUOVGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCNC2=C(C=C1F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
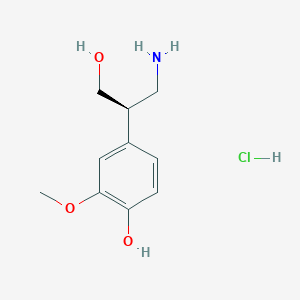

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
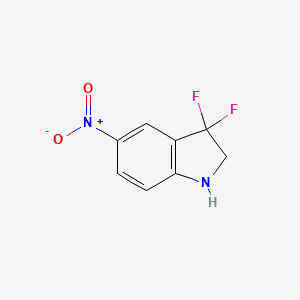


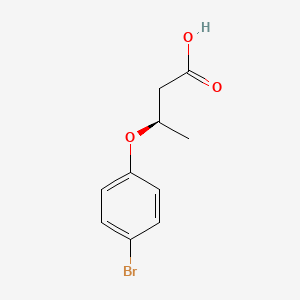
![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)


![2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
